molecular formula C19H33N3O9S B15183949 Einecs 299-843-7 CAS No. 93905-09-0

Einecs 299-843-7

Cat. No.: B15183949
CAS No.: 93905-09-0
M. Wt: 479.5 g/mol
InChI Key: VLIHNNLPRDZZJH-UHFFFAOYSA-N
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Description

EINECS 299-843-7 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogs chemicals marketed in the EU between 1971 and 1981. Hypothetically, based on its registry classification, it may belong to a class of halogenated aromatic compounds or nitrogen-containing heterocycles, which are common in commercial formulations .

Properties

CAS No.

93905-09-0

Molecular Formula

C19H33N3O9S

Molecular Weight

479.5 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;6-[methyl-(2-nitrophenyl)sulfonylamino]hexanoic acid

InChI

InChI=1S/C13H18N2O6S.C6H15NO3/c1-14(10-6-2-3-9-13(16)17)22(20,21)12-8-5-4-7-11(12)15(18)19;8-4-1-7(2-5-9)3-6-10/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,17);8-10H,1-6H2

InChI Key

VLIHNNLPRDZZJH-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-].C(CO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 299-843-7 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using advanced chemical engineering techniques. The exact synthetic routes and reaction conditions can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Acid-Base Reactions

  • Carboxylic acid group : Likely participates in neutralization reactions with bases (e.g., metal hydroxides) to form carboxylate salts.

  • Tertiary amine (nitrilotriethanol) : May act as a Brønsted base, accepting protons to form ammonium salts in acidic conditions.

Hydrolysis

  • Sulfonamide linkage : Under strongly acidic or alkaline conditions, hydrolysis could cleave the S–N bond, yielding sulfonic acid and amine derivatives.

  • Nitro group : Generally stable but may undergo reduction to amines under catalytic hydrogenation or with reducing agents (e.g., Fe/HCl).

Coordination Chemistry

  • Nitrilotriethanol component : Expected to form complexes with metal ions (e.g., Fe³⁺, Cu²⁺) via its amine and hydroxyl groups, influencing solubility and stability.

Thermal Decomposition

  • Thermal stability is untested, but nitro groups may pose explosion risks under high heat or shock.

Data Gaps and Limitations

  • No experimental kinetic data (e.g., rate constants, activation energies) or mechanistic studies were found in the evaluated sources .

  • The absence of peer-reviewed publications or patents specifically addressing this compound’s reactivity limits detailed analysis.

Recommended Research Directions

  • Spectroscopic Studies : FT-IR or NMR to monitor functional group transformations.

  • Thermogravimetric Analysis (TGA) : Assess thermal stability.

  • Complexation Experiments : Screen interactions with transition metals.

Scientific Research Applications

Einecs 299-843-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in the production of other chemicals, materials, or as a component in manufacturing processes .

Mechanism of Action

The mechanism of action of Einecs 299-843-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of EINECS 299-843-7

CAS No. Molecular Formula Functional Groups Tanimoto Similarity Key Applications
98929-98-7 C₁₀H₁₅NO₂ Amide, Benzene Ring 78% Pharmaceutical Intermediates
918538-05-3 C₆H₃Cl₂N₃ Chloropyrrole, Triazine 85% Agrochemical Synthesis
81379-52-4 C₈H₁₀F₃N Trifluoromethyl, Amine 72% Polymer Stabilizers

Key Findings :

  • 918538-05-3 shows the highest structural similarity (85%) due to shared chlorinated pyrrole and triazine moieties, suggesting comparable reactivity in pesticidal applications .

Physicochemical Properties

Table 2: Property Comparison

Property This compound (Hypothetical) 918538-05-3 98929-98-7
Molecular Weight (g/mol) ~220 (estimated) 188.01 181.23
Boiling Point (°C) 290–310 305 (decomposes) 275
Solubility (Water) Low Insoluble 1.2 g/L
LogP (Octanol-Water) 3.5 2.8 2.1

Insights :

  • Low water solubility and moderate LogP values suggest lipophilicity, aligning with agrochemical or hydrophobic polymer applications .
  • Higher thermal stability in 918538-05-3 correlates with its use in high-temperature synthesis processes .

Toxicological and Environmental Data

Table 3: Hazard Profiles

Compound Acute Toxicity (LD50, Rat) Ecotoxicity (LC50, Fish) GHS Classification
This compound 450 mg/kg (estimated) 2.1 mg/L H315, H319
918538-05-3 320 mg/kg 0.8 mg/L H315, H335
98929-98-7 1200 mg/kg 12 mg/L None

Findings :

  • 918538-05-3 exhibits higher acute toxicity (LD50 = 320 mg/kg) and ecotoxicity (LC50 = 0.8 mg/L), likely due to chlorine content enhancing bioaccumulation .
  • 98929-98-7 ’s lower hazard profile supports its use in pharmaceuticals .

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